BenchChemオンラインストアへようこそ!

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Metabolic Stability Fluorine Substitution CYP450

The compound N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-88-8) is a synthetic sulfonamide derivative. It features a pyridazine core linked via an amine to a 3-aminoazetidine ring, which is further N-substituted with a 4-fluoro-3-methylbenzenesulfonyl group.

Molecular Formula C14H15FN4O2S
Molecular Weight 322.36
CAS No. 2097914-88-8
Cat. No. B2624731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097914-88-8
Molecular FormulaC14H15FN4O2S
Molecular Weight322.36
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)F
InChIInChI=1S/C14H15FN4O2S/c1-10-7-12(4-5-13(10)15)22(20,21)19-8-11(9-19)17-14-3-2-6-16-18-14/h2-7,11H,8-9H2,1H3,(H,17,18)
InChIKeyVQWCHFLIEAEBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-88-8): Structural and Pharmacophoric Profile


The compound N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-88-8) is a synthetic sulfonamide derivative [1]. It features a pyridazine core linked via an amine to a 3-aminoazetidine ring, which is further N-substituted with a 4-fluoro-3-methylbenzenesulfonyl group [2]. With a molecular formula of C14H15FN4O2S and a molecular weight of 322.36 g/mol, its structure combines motifs common in kinase and enzyme inhibitor scaffolds [1]. The specific substitution pattern on the terminal phenyl ring—a 4-fluoro and a 3-methyl group—is designed to modulate potency, selectivity, and metabolic stability within biological systems [3].

Procurement Rationale: Why Closely Related Analogs of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Interchanged


Within the pyridazine-sulfonamide-azetidine class, minor substituent modifications on the terminal phenyl ring profoundly alter the compound's physicochemical properties and biological fingerprint, making generic replacement scientifically unsound. The introduction of a fluorine atom can enhance metabolic stability and modulate binding affinity, while the methyl group affects lipophilicity and steric interactions with target proteins [1]. The specific 4-fluoro-3-methyl substitution pattern on the benzenesulfonyl group of this compound is a defined structural choice. Replacing it with analogs bearing different halogens (e.g., 3-chloro-4-fluoro) or distinct substitution patterns will result in a different molecular entity with altered LogP, hydrogen bonding capability, and target engagement profiles [2]. Direct evidence for this compound's differentiation is limited, but established medicinal chemistry principles dictate that such changes are not isosteric and therefore the compounds are not interchangeable in a research setting [1].

Differentiated Quantitative Evidence for N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine Against Key Comparators


Enhanced Metabolic Stability via 4-Fluoro Substitution Compared to Non-Fluorinated Parent

In a class-level analysis, fluorination at the 4-position of the benzenesulfonyl ring, as seen in the target compound, is widely associated with blocking oxidative metabolism compared to non-fluorinated analogs [1]. While direct metabolic stability data for this exact compound is not publicly available, the presence of the 4-fluoro-3-methyl substitution is expected to improve metabolic stability relative to unsubstituted or 4-chloro analogs, based on established trends in sulfonamide-containing drug discovery, where the C-F bond resists cytochrome P450 mediated oxidation [2].

Metabolic Stability Fluorine Substitution CYP450

Modulated Lipophilicity via 3-Methyl Group vs. 3-Chloro-4-fluoro Analog

Computational analysis indicates that the 4-fluoro-3-methyl substitution on the benzenesulfonyl ring of the target compound yields a computed XLogP3-AA of 1.3 [1]. A direct comparator, the 3-chloro-4-fluorobenzenesulfonyl analog, possesses a higher calculated lipophilicity due to the larger, more polarizable chlorine atom, which can lead to non-specific protein binding and reduced aqueous solubility [2]. The target compound's balanced lipophilicity, driven by the small, hydrophobic methyl group, may offer an advantage in achieving optimal ADME properties within this chemotype.

Lipophilicity cLogP Substituent Effect

Hydrogen Bond Acceptor Capacity Compared to Unsubstituted Phenyl Analog

The target compound possesses a hydrogen bond acceptor count of 7, which includes the sulfonamide oxygens, pyridazine nitrogens, and the 4-fluoro substituent [1]. The fluorine atom can act as a weak hydrogen bond acceptor, potentially enhancing target binding interactions compared to a non-fluorinated, unsubstituted phenyl analog, which would have an acceptor count of 6 [2]. This additional acceptor capacity, while subtle, can contribute to improved binding affinity and selectivity within the sulfonamide-enzyme binding site through orthogonal interactions not possible with other halogen or methyl-only substitutions.

Hydrogen Bonding Drug-Target Affinity Fluorine

Optimal Application Scenarios for N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine in Drug Discovery


Kinase Inhibitor Lead Optimization

The compound's pyridazine core and sulfonamide moiety are privileged structures for ATP-competitive kinase inhibition. Its specific substitution pattern (4-fluoro-3-methyl) is hypothesized to improve metabolic stability and target binding compared to the generic phenyl analog, making it a suitable starting point for SAR explorations in kinase programs [1].

Carbonic Anhydrase Inhibitor Screening

Sulfonamides are classic zinc-binding groups for carbonic anhydrase (CA) inhibition. The fluorine and methyl substituents on the benzenesulfonyl group in this compound can modulate affinity for specific CA isoforms (e.g., CA IX/XII) over off-target CA II, a critical selectivity consideration for anti-cancer applications [2].

Sulfatase or Chloride Channel Modulator Development

The patent literature identifies pyridazine sulfonamide derivatives as chloride channel inhibitors, particularly CaCC/VRAC channels [3]. This compound's unique substitution pattern distinguishes it from previously disclosed examples and could be used to probe structure-activity relationships (SAR) for this target class.

Quote Request

Request a Quote for N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.